molecular formula C10H7ClFNO2 B7893491 [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol

[3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol

Cat. No.: B7893491
M. Wt: 227.62 g/mol
InChI Key: LHNDQZBYGGODTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol: is an organic compound that features a unique combination of a chloro-fluorophenyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, a common method involves the reaction of a nitrile with an α-haloketone in the presence of a base.

    Introduction of the Chloro-Fluorophenyl Group: This step often involves a substitution reaction where a suitable phenyl derivative is introduced to the oxazole ring.

    Reduction to Methanol: The final step involves the reduction of the intermediate compound to yield the methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the oxazole ring, leading to various reduced derivatives.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

[3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-(2-Chlorophenyl)-1,2-oxazol-5-yl]methanol
  • [3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanol
  • [3-(2-Bromophenyl)-1,2-oxazol-5-yl]methanol

Comparison

  • Uniqueness : The presence of both chloro and fluoro groups in [3-(2-Chloro-6-fluorophenyl)isoxazol-5-yl]methanol provides a unique combination of electronic effects, enhancing its reactivity and binding properties compared to its analogs.
  • Reactivity : The dual halogenation can lead to different reactivity patterns, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

[3-(2-chloro-6-fluorophenyl)-1,2-oxazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO2/c11-7-2-1-3-8(12)10(7)9-4-6(5-14)15-13-9/h1-4,14H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNDQZBYGGODTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NOC(=C2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.